N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)19-24(21,22)10-15-14-7-2-3-8-16(14)23-18-15/h2-9,19H,10H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKYAJSOISTGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Benzo[d]isoxazole Derivatives
An alternative approach involves the direct sulfonation of prefunctionalized benzo[d]isoxazole-acetamide hybrids. However, this method suffers from regioselectivity challenges and lower yields due to competing side reactions at the acetamide nitrogen.
Solid-Phase Synthesis
Recent advances in combinatorial chemistry propose resin-bound intermediates for iterative coupling. While this method enhances purity, scalability remains limited by the cost of functionalized resins.
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety. The use of sodium sulfite for sulfonation and POCl₃ for chlorination necessitates corrosion-resistant reactors and rigorous waste management. Continuous-flow systems are under investigation to mitigate exothermic risks during chlorination.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]isoxazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide typically involves a multi-step process that integrates benzo[d]isoxazole derivatives with sulfonamide functionalities. These compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from similar structures have shown effectiveness against various cancer cell lines, including colorectal carcinoma (HCT116). The cytotoxic effects were evaluated using the Sulforhodamine B assay, revealing some compounds with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
| Compound | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|
| N9 | 5.85 | 5-FU | 9.99 |
| N18 | 4.53 | 5-FU | 9.99 |
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were determined through standardized assays, indicating promising results for further development as an antimicrobial agent .
Neuroprotective Effects
This compound and its derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases complicated by depression. The compounds have been tested for their ability to inhibit enzymes like monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Core Heterocycle Modifications
The benzoisoxazole moiety distinguishes this compound from analogs with other heterocycles:
- Tetrahydrocarbazole Derivatives (): Compounds like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide replace benzoisoxazole with a tetrahydrocarbazole core.
- Benzothiazole Derivatives (): Analogs such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole ring.
Substituent Effects on Sulfonamide-Acetamide Backbone
- Chloro/Methyl Substituents (): The compound 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide () shares a sulfonamide-acetamide backbone but incorporates chloro and methyl groups.
- Similarity Scores (): High structural similarity (0.94) is observed with 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide, differing only in the heterocycle (isoxazole vs. benzoisoxazole) and chloro substitution. This minor change may significantly impact solubility and target selectivity .
Spectroscopic Characterization
Antimicrobial and Antioxidant Profiles
- Indole Derivatives (): Compounds like N-(4-(3-(1H-indol-3-yl)acryloyl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide exhibit moderate antioxidant activity (DPPH radical scavenging: IC₅₀ ~45 μM) and antimicrobial effects. The benzoisoxazole analog’s activity remains unexplored but may differ due to reduced sulfur content .
- Tetrahydrocarbazole Analogs (): These compounds are prioritized for CNS-targeted activity (e.g., serotonin modulation), whereas the benzoisoxazole system’s planar structure may favor peripheral target engagement .
Pharmacokinetic Considerations
- The trifluoromethyl group in benzothiazole derivatives () enhances blood-brain barrier penetration, whereas the benzoisoxazole’s polarity may limit CNS bioavailability .
Tabulated Comparison of Key Compounds
Biological Activity
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its role as a potential therapeutic agent.
1. Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving the benzo[d]isoxazole core and sulfonamide functionalities. The general synthetic pathway includes:
- Formation of the benzo[d]isoxazole core : This is achieved through the cyclization of appropriate precursors, often involving reactions with sodium hypochlorite or other oxidizing agents under controlled conditions.
- Sulfonamide linkage : The introduction of the sulfonamide moiety is typically done via nucleophilic substitution reactions, where the sulfonamide reacts with a suitable halide derivative of the phenyl group.
The molecular formula for this compound is with a molecular weight of 381.4 g/mol .
2.1 Anticancer Properties
Recent studies have highlighted the potential of compounds containing the benzo[d]isoxazole scaffold in cancer therapy. Specifically, modifications to this scaffold have resulted in compounds that exhibit potent binding to bromodomain-containing protein 4 (BRD4), which is implicated in various cancers, including prostate cancer .
The following table summarizes key findings on the biological activity related to BRD4 inhibition:
| Compound | Binding Affinity (IC50) | Cancer Type | Reference |
|---|---|---|---|
| Compound 4 | Low micromolar | Prostate Cancer | |
| Compound 10 | Low micromolar | Various Cancers | |
| Compound NY0617 | Low micromolar | Not specified |
2.2 EPAC Antagonism
Another area of interest is the compound's role as an antagonist of Exchange Proteins directly Activated by cAMP (EPAC). EPAC proteins are crucial for various intracellular signaling pathways, and their inhibition has therapeutic implications in treating metabolic disorders and cancer. Structure-activity relationship studies have shown that modifications at specific positions on the phenyl ring can enhance inhibitory activity against EPAC, making these compounds valuable pharmacological probes .
Case Study 1: BRD4 Inhibition in Prostate Cancer
A study conducted by researchers investigated the efficacy of a modified benzo[d]isoxazole compound against BRD4 in prostate cancer cell lines. The results indicated that the compound significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest. The study utilized techniques such as RT-PCR and Western blot analysis to confirm the downregulation of BRD4 target genes.
Case Study 2: EPAC Antagonism in Metabolic Disorders
In another study, compounds derived from this compound were tested for their ability to inhibit EPAC activity in vitro. The results demonstrated that certain derivatives effectively reduced cAMP-mediated signaling pathways, suggesting potential applications in treating metabolic syndromes.
4.
This compound exhibits promising biological activities, particularly in cancer therapy and metabolic regulation through its interactions with BRD4 and EPAC proteins. Ongoing research into its structural modifications continues to reveal new insights into enhancing its therapeutic efficacy.
Q & A
Basic: What are the key synthetic routes and characterization methods for N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with sulfonamide coupling between benzo[d]isoxazole derivatives and substituted phenylacetamides. Key steps include:
- Sulfonamide formation : Reacting benzo[d]isoxazole-3-ylmethanesulfonyl chloride with 3-aminophenylacetamide in dichloromethane under reflux, monitored via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .
Characterization : - NMR (1H/13C): Assign peaks to confirm sulfonamide linkage (δ 3.1–3.3 ppm for SO2NH) and acetamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns .
Basic: How is the purity and stability of this compound assessed under varying conditions?
Answer:
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities; >98% purity is standard for pharmacological studies .
- Stability :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via UV-Vis or LC-MS. The compound is stable at pH 5–7 but degrades under acidic/alkaline conditions .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
Advanced: How can synthetic yields be optimized while minimizing by-products?
Answer:
- Temperature control : Maintain reflux at 60–70°C during sulfonamide coupling to avoid overactivation of sulfonyl chloride, which generates sulfonic acid by-products .
- Solvent selection : Use anhydrous dichloromethane to reduce hydrolysis of intermediates .
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution in the coupling step .
- Real-time monitoring : Use in-situ FTIR to track carbonyl and sulfonamide group formation, halting reactions at 90–95% completion to prevent side reactions .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cell viability) with standardized protocols. For example, IC50 discrepancies in carbonic anhydrase inhibition may arise from assay pH differences; use TRIS buffer (pH 7.4) for consistency .
- Off-target profiling : Screen against related targets (e.g., kinase panels) to identify non-specific binding .
- Comparative SAR : Synthesize analogs (e.g., halogen substitutions on the benzoisoxazole) to isolate structural determinants of activity .
Advanced: What experimental strategies are recommended to elucidate the compound’s mechanism of action?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., carbonic anhydrase IX) to predict binding modes. Pay attention to sulfonamide interactions with Zn²+ in the active site .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in treated vs. untreated cells .
- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets in cell lines and assess resistance to the compound .
Advanced: How to design structure-activity relationship (SAR) studies for improved potency?
Answer:
- Substituent variation : Modify the benzoisoxazole (e.g., 5-Cl, 6-F) or phenylacetamide (e.g., 4-OCH3) groups to assess effects on solubility and target affinity .
- Bioisosteric replacement : Replace the sulfonamide with a phosphonamide or carboxylate group to evaluate impact on membrane permeability .
- Pharmacokinetic profiling : Measure logP (shake-flask method) and metabolic stability (microsomal assays) to prioritize analogs with balanced ADME properties .
Advanced: How to address discrepancies in spectral data interpretation (e.g., NMR peak overlap)?
Answer:
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in aromatic regions (e.g., distinguishing phenyl vs. benzoisoxazole protons) .
- Isotopic labeling : Synthesize 13C-labeled acetamide to confirm carbonyl assignments in crowded spectra .
- Comparative analysis : Cross-reference with spectra of structurally related compounds (e.g., N-(3-sulfonamidophenyl)acetamide derivatives) .
Advanced: What methods are used to study the compound’s interaction with plasma proteins?
Answer:
- Equilibrium dialysis : Incubate with human serum albumin (HSA) and measure free vs. bound compound via LC-MS .
- Fluorescence quenching : Monitor tryptophan emission changes in HSA upon compound addition to calculate binding constants .
- Molecular dynamics simulations : Simulate HSA-compound interactions over 100 ns to identify key binding residues (e.g., Sudlow site I) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
